molecular formula C22H26N2O5S2 B3296629 N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide CAS No. 893994-22-4

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide

Cat. No.: B3296629
CAS No.: 893994-22-4
M. Wt: 462.6 g/mol
InChI Key: UAHKTTBGQAQKTP-UHFFFAOYSA-N
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Description

N-{2-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide (referred to hereafter as the target compound) is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group and a 4-ethoxybenzenesulfonamide side chain. Its molecular formula is C₂₂H₂₆N₂O₅S₂, with a molecular weight of 462.59 g/mol . The compound’s structure combines aromatic and heterocyclic motifs, which are critical for modulating physicochemical properties and biological interactions.

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S2/c1-5-29-17-7-9-18(10-8-17)31(25,26)23-13-12-21-15(2)24-22(30-21)16-6-11-19(27-3)20(14-16)28-4/h6-11,14,23H,5,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHKTTBGQAQKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the thiazole ring with a 3,4-dimethoxyphenyl derivative, often through a palladium-catalyzed cross-coupling reaction.

    Attachment of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and sulfonamide group are crucial for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The target compound is compared to three structurally related analogs (Table 1):

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₂₂H₂₆N₂O₅S₂ 462.59 3,4-Dimethoxyphenyl (thiazole C2); 4-Ethoxybenzenesulfonamide (side chain)
N-{2-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzene-1-sulfonamide (G856-3171) C₂₀H₂₂N₂O₃S₂ 402.53 4-Methoxyphenyl (thiazole C2); 4-Methylbenzenesulfonamide (side chain)
N-{2-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide C₂₀H₂₀ClN₃O₃S₂ 449.97 4-Chlorophenyl (thiazole C2); 2-Methoxy-5-methylbenzenesulfonamide (side chain)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 Benzamide core; 3,4-Dimethoxyphenethylamine (no thiazole/sulfonamide)

Key Observations :

  • Sulfonamide vs. Benzamide : Rip-B (a benzamide) lacks the thiazole and sulfonamide moieties, demonstrating how core heterocycles and functional groups dictate molecular interactions. Sulfonamides generally exhibit stronger hydrogen-bonding capacity than benzamides, which may affect solubility and target affinity .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound (462.59 g/mol) is bulkier than G856-3171 (402.53 g/mol) due to the ethoxy group replacing a methyl in the sulfonamide side chain. The 4-chlorophenyl analog (449.97 g/mol) introduces a halogen, which may improve metabolic stability but could raise toxicity concerns .
  • Crystallinity: highlights that dimethoxyphenyl-containing compounds (e.g., [2-(3,4-dimethoxyphenyl)ethyl] derivatives) form stable monoclinic crystals (space group P21/c), suggesting the target compound may exhibit similar crystallinity, which is advantageous for purification and formulation .

Biological Activity

N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide, a thiazole derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C22H26N2O4SC_{22}H_{26}N_{2}O_{4}S with a molecular weight of approximately 446.6 g/mol. The structure features a thiazole ring, an ethoxybenzene moiety, and a sulfonamide group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC22H26N2O4S
Molecular Weight446.6 g/mol
IUPAC NameThis compound
CAS Number873010-50-5

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates potent antibacterial effects against various bacterial strains. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), the compound exhibited significant cytotoxic effects with IC50 values in the micromolar range .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may inhibit the activity of enzymes involved in critical signaling pathways or bind to receptors modulating cellular functions. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites.
  • Signal Transduction Modulation : It can disrupt signal transduction pathways that are often upregulated in cancer cells.

Case Studies

  • Antibacterial Activity : A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL against tested organisms, showcasing its potential as an antimicrobial agent .
  • Anticancer Studies : In a comparative study involving various thiazole derivatives, this compound was found to be one of the most effective compounds in inhibiting cell proliferation in breast cancer cell lines with an IC50 value of approximately 10 μM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-ethoxybenzene-1-sulfonamide

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